molecular formula C17H20N4O3S B12166416 N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12166416
M. Wt: 360.4 g/mol
InChI Key: ZMJVBSRDRSESQX-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group, a morpholinyl group, and a pyridazinone moiety. Its unique structure makes it a potential candidate for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on minimizing the formation of by-products and maximizing the overall yield through process optimization and quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler analog with analgesic properties.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic activity.

    N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Exhibits good analgesic activity.

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C17H20N4O3S/c1-25-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-24-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22)

InChI Key

ZMJVBSRDRSESQX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3

Origin of Product

United States

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